3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a thiazolidinone core, a phenyl group, and a sulfonate ester
Preparation Methods
The synthesis of 3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable phenyl thiazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate exerts its effects is primarily through its interaction with metal ions. The thiazolidinone moiety can form stable complexes with metal ions, which can lead to changes in the compound’s electronic and optical properties. This interaction is crucial for its function as a chemosensor .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and sulfonate esters. For example:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: This compound also features a sulfonate ester and has been studied for its antimicrobial properties.
2-[(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: This compound is another chemosensor for metal ions, highlighting the versatility of the sulfonate ester functional group.
The uniqueness of 3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
IUPAC Name |
[3-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S3/c1-16-10-12-20(13-11-16)31(26,27)28-19-9-5-6-17(14-19)15-21-22(25)24(23(29)30-21)18-7-3-2-4-8-18/h2-15H,1H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXIXTUNIGJWNQ-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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